[3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol
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Overview
Description
[3-(trifluoromethyl)-2-oxabicyclo[211]hexan-1-yl]methanol is a unique chemical compound characterized by its trifluoromethyl group and bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol typically involves the trifluoromethylation of carbon-centered radical intermediates. This process can be achieved through radical trifluoromethylation, which has been extensively studied and optimized . The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
[3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted products.
Scientific Research Applications
[3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate or as a component in drug formulations.
Industry: The compound is used in the development of new materials with unique properties, such as increased stability or enhanced performance.
Mechanism of Action
The mechanism of action of [3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and selectivity towards target molecules. The compound may exert its effects through various pathways, including enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
[3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride]: This compound shares the trifluoromethyl group and bicyclic structure but differs in its specific chemical composition and properties.
[2-azabicyclo[3.2.1]octane]:
Uniqueness
[3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol is unique due to its specific trifluoromethyl group and oxabicyclic structure, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications, including its potential use in pharmaceuticals and materials science.
Properties
CAS No. |
2639450-80-7 |
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Molecular Formula |
C7H9F3O2 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
[3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanol |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)5-4-1-6(2-4,3-11)12-5/h4-5,11H,1-3H2 |
InChI Key |
WNWIXSGXSRGRAX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(OC2C(F)(F)F)CO |
Purity |
95 |
Origin of Product |
United States |
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